3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid
Description
3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 4-chlorophenyl group at position 3 and a 1H-pyrrol-1-yl group at position 4. Arbaclofen Placarbil, which incorporates this compound as a structural motif, is used to treat gastro-esophageal reflux disease (GERD) and spasticity . The compound’s unique substitution pattern may influence its pharmacokinetic properties, including solubility and receptor-binding affinity, though further research is required to confirm these effects.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-pyrrol-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-13-5-3-11(4-6-13)12(9-14(17)18)10-16-7-1-2-8-16/h1-8,12H,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOSTIMAWGMEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid typically involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a base, followed by a series of steps including reduction and carboxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Information and Properties
- Molecular Formula:
- SMILES Notation: C1=CN(C=C1)CC(CC(=O)O)C2=CC=C(C=C2)Cl
- InChI Code: InChI=1S/C14H14ClNO2/c15-13-5-3-11(4-6-13)12(9-14(17)18)10-16-7-1-2-8-16/h1-8,12H,9-10H2,(H,17,18)
The compound contains a chlorophenyl group, a pyrrole ring, and a butanoic acid moiety . These functional groups are common in various bioactive molecules, suggesting potential biological activity .
Potential Applications
Given the structural components of this compound, potential applications can be inferred from related compounds:
- Pharmaceutical Research:
- Antibacterial Adjuvants: Pyrazole compounds with pyrrole substituents have been explored as antibiotic adjuvants . this compound might be investigated for synergistic antibacterial activity .
- Anti-inflammatory Agents: Compounds containing chlorophenyl and pyrazole moieties have demonstrated anti-inflammatory properties . The title compound could be a candidate for similar applications .
- Agrochemicals:
- Materials Science:
Related Research and Findings
- Pyrazole-Based Antibiotics: Research on pyrazole-4- and pyrazole-3-carboxamide derivatives has shown promising antibacterial activity . Several compounds exhibited remarkable activity against Gram-positive organisms . The presence of a chlorophenyl group enhances the molecule's potential .
- Cannabinoid Receptor Modulators: 3-(1-(4-chlorophenyl)-1h-pyrazol-4-yl)propanoic acid derivatives have been studied as CB1 cannabinoid receptor modulators, suggesting applications in treating central nervous system disorders .
- Pyrrole Derivatives: Pyrrole-containing compounds have diverse applications. Pyrrole-3-carboxaldehyde derivatives show activity against Pseudomonas putida .
Data Table: Predicted Collision Cross Sections
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 264.07860 | 158.5 |
| $$M+Na]+ | 286.06054 | 171.3 |
| $$M+NH4]+ | 281.10514 | 166.3 |
| $$M+K]+ | 302.03448 | 166.3 |
| $$M-H]- | 262.06404 | 160.7 |
| $$M+Na-2H]- | 284.04599 | 165.4 |
| $$M]+ | 263.07077 | 161.1 |
| $$M]- | 263.07187 | 161.1 |
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The chlorophenyl group and pyrrole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound shares structural similarities with other chlorophenyl- and pyrrole-substituted carboxylic acids. Key analogs include:
Table 1: Molecular and Structural Data
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituent Positions | Purity (if reported) |
|---|---|---|---|---|---|
| 3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid | C₁₄H₁₄ClNO₂ | 267.72* | Not Available | Position 3 (4-ClPh), Position 4 (pyrrole) | N/A |
| 3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid | C₁₃H₁₂ClNO₂ | 238.27 | EN300-191920 | Position 3 (4-ClPh and pyrrole) | 95%† |
| Arbaclofen Placarbil | C₁₉H₂₆ClNO₆ | 399.90 | 847353-30-4 | Complex ester and carbamate groups | N/A |
*Calculated based on structural formula; †Purity data from analogous compounds in .
Key Observations:
Chain Length and Substituent Position: The butanoic acid derivative has a longer carbon chain compared to the propanoic acid analog (C₄ vs. Substituent positions differ: the pyrrole group is at position 4 in the target compound versus position 3 in the propanoic acid analog, which may alter steric interactions in biological systems .
Functional Group Complexity :
- Arbaclofen Placarbil, a derivative of the target compound, includes additional ester and carbamate groups, significantly increasing its molecular weight (399.90 vs. 267.72) and likely improving oral bioavailability .
Pharmacological and Physicochemical Implications
- Solubility: The propanoic acid analog (C₁₃H₁₂ClNO₂) has a lower molecular weight (238.27) and shorter chain, suggesting higher aqueous solubility compared to the butanoic acid variant.
- Synthetic Utility: The 95% purity reported for analogs like 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid highlights their applicability as intermediates in drug synthesis, though similar data for the target compound is unavailable .
Biological Activity
3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid, a compound belonging to the family of alpha-substituted butanoic acids, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound features a four-carbon chain with a terminal carboxylic acid group, a chlorine atom at the para position of the phenyl ring, and a pyrrole ring fused at the 3-position of the butanoic acid backbone. The configuration at the chiral center is denoted as (3R), indicating a right-handed helix when viewed along the main chain axis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The chlorophenyl and pyrrole groups are capable of binding to various enzymes, potentially modulating their activity. This interaction can influence metabolic pathways related to cell proliferation and apoptosis.
- Receptor Binding : The compound may also interact with receptors involved in signal transduction pathways, leading to altered cellular responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing pyrrole structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL .
Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro. Studies have reported that it can induce cytotoxic effects on cancer cell lines such as Jurkat and A-431, with IC50 values comparable to standard chemotherapeutics like doxorubicin . The presence of the chlorophenyl group is believed to enhance its antiproliferative effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound relative to similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Contains a thiadiazole moiety | Antibacterial |
| 1H-pyrazolo[3,4-b]quinolines | Different heterocyclic structure | Anticancer |
| 4-(1H-Pyrrol-1-yl)butanoic acid | Lacks chlorophenyl group | Anti-inflammatory |
The distinct combination of functional groups in this compound may lead to enhanced biological activity compared to these analogs .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Evaluation : A study explored the antibacterial efficacy of various pyrrole derivatives, including those based on this compound. Results indicated that these compounds had superior activity against Gram-positive bacteria compared to Gram-negative strains .
- Cytotoxicity Assays : In vitro assays assessed the cytotoxic effects on multiple cancer cell lines. The findings demonstrated that the compound significantly inhibited cell growth, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a nucleophilic substitution or coupling reaction to attach the 4-chlorophenyl group to the pyrrole ring. Catalysts like Pd-based complexes (e.g., Pd(PPh₃)₄) may be required for cross-coupling reactions .
- Step 2 : Introduce the butanoic acid moiety via alkylation or ester hydrolysis. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization .
- Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions on the phenyl and pyrrole rings. For example, the pyrrole proton signals typically appear at δ 6.2–6.8 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 318.76 for C₁₇H₁₃ClN₂O₂ analogs) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., dihedral angles between phenyl and pyrrole rings) .
Q. How can researchers evaluate the compound’s potential biological activity in early-stage studies?
- Methodology :
- In vitro assays : Screen for enzyme inhibition (e.g., COX-2 or kinases) using fluorometric or colorimetric substrates. IC₅₀ values <10 µM indicate promising activity .
- Solubility testing : Use shake-flask methods in PBS (pH 7.4) to assess bioavailability. Structural analogs with acetic acid moieties show improved solubility .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and optimize synthesis?
- Methodology :
- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and activation energies (e.g., B3LYP/6-31G* basis set) .
- Reaction path search : Use automated tools like GRRM to explore intermediates and byproducts, reducing trial-and-error experimentation .
- Machine learning : Train models on existing reaction data (e.g., solvent/catalyst combinations) to predict optimal conditions for new derivatives .
Q. How do structural modifications (e.g., halogen substitution) influence pharmacological properties?
- Methodology :
- SAR studies : Compare analogs with fluorine (e.g., 4-fluorophenyl derivatives) to assess changes in binding affinity. Fluorine’s electronegativity may enhance target interactions .
- LogP analysis : Measure partition coefficients (e.g., via HPLC) to correlate lipophilicity with membrane permeability. Chlorophenyl groups increase LogP by ~1.5 units vs. unsubstituted phenyl .
Q. What experimental design frameworks are suitable for optimizing reaction yields?
- Methodology :
- Factorial design : Use a 2³ design to test variables (temperature, catalyst loading, solvent polarity). ANOVA identifies significant factors (e.g., catalyst > solvent) .
- Response surface methodology (RSM) : Model non-linear relationships between variables to maximize yield (e.g., 85% yield achieved at 75°C, 0.5 mol% catalyst) .
Q. How can AI-driven simulations enhance process scale-up and reactor design?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
